molecular formula C9H9ClN2O4 B8105347 Ethyl 5-amino-4-chloro-2-nitrobenzoate

Ethyl 5-amino-4-chloro-2-nitrobenzoate

Cat. No.: B8105347
M. Wt: 244.63 g/mol
InChI Key: LOGMMOFJILZPPL-UHFFFAOYSA-N
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Description

Ethyl 5-amino-4-chloro-2-nitrobenzoate (CAS No. 2208821-82-1) is a substituted benzoate ester with the molecular formula C₉H₉ClN₂O₄ and a molecular weight of 244.63 g/mol . Structurally, it features a nitro group (-NO₂) at the 2-position, an amino group (-NH₂) at the 5-position, and a chlorine atom at the 4-position on the benzene ring, esterified with an ethyl group (Figure 1). This compound is commercially available in quantities ranging from 250 mg to 5 g, with prices reflecting its specialized synthesis (e.g., 1 g costs €109.00) .

The presence of multiple functional groups—nitro, amino, chloro, and ester—imparts unique physicochemical properties, such as polarity and hydrogen-bonding capacity, which influence its applications in pharmaceutical intermediates or organic synthesis .

Properties

IUPAC Name

ethyl 5-amino-4-chloro-2-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O4/c1-2-16-9(13)5-3-7(11)6(10)4-8(5)12(14)15/h3-4H,2,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOGMMOFJILZPPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1[N+](=O)[O-])Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-4-chloro-2-nitrobenzoate typically involves a multi-step process. One common method starts with the nitration of ethyl 4-chlorobenzoate to introduce the nitro group. This is followed by the reduction of the nitro group to an amino group using reducing agents such as tin(II) chloride (SnCl2) in hydrochloric acid (HCl).

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may employ alternative reducing agents and catalysts to optimize the reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-4-chloro-2-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5-amino-4-chloro-2-nitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-amino-4-chloro-2-nitrobenzoate depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, leading to various biological effects. The presence of functional groups like the amino, chloro, and nitro groups allows for diverse interactions with molecular targets, influencing pathways involved in cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Molecular Properties

Ethyl 5-amino-4-chloro-2-nitrobenzoate belongs to a family of substituted benzoates and nitroaromatics. Key analogues include:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Price (1g)
This compound 2208821-82-1 C₉H₉ClN₂O₄ 244.63 2-NO₂, 4-Cl, 5-NH₂, ethyl ester €109.00
Ethyl-5-amino-2-chloro-4-fluorobenzoate N/A C₉H₈ClFNO₂ 227.62 2-Cl, 4-F, 5-NH₂, ethyl ester N/A
5-Chloro-4-fluoro-2-nitrobenzoic acid 138762-97-7 C₇H₃ClFNO₄ 219.56 2-NO₂, 4-F, 5-Cl, carboxylic acid N/A
5-Nitro-2-(morpholin-4-yl)benzoic acid N/A C₁₁H₁₂N₂O₅ 252.23 2-morpholine, 5-NO₂, carboxylic acid €80.00
Key Observations:

Substituent Effects: Halogen Position: Replacing 4-Cl with 4-F (as in Ethyl-5-amino-2-chloro-4-fluorobenzoate) reduces molecular weight and may alter electronic properties (e.g., fluorine’s electronegativity enhances polarity) . Functional Group Variation: Carboxylic acid derivatives (e.g., 5-chloro-4-fluoro-2-nitrobenzoic acid) exhibit higher solubility in polar solvents compared to esters but lower stability in acidic conditions .

Price and Availability: this compound is more expensive than 5-nitro-2-(morpholin-4-yl)benzoic acid (€109.00 vs. €80.00 for 1 g), likely due to its multi-step synthesis involving nitro reduction and halogenation .

Physicochemical and Reactivity Comparisons

Hydrogen Bonding and Solubility:
  • In contrast, morpholine-containing analogues (e.g., 5-nitro-2-(morpholin-4-yl)benzoic acid) exhibit enhanced solubility in aprotic solvents due to the morpholine ring’s basicity .
Reactivity:
  • The nitro group at the 2-position is electron-withdrawing, directing electrophilic substitution to the meta position. However, the presence of the amino group at 5-position may activate the ring for nucleophilic reactions, a feature absent in non-amino-substituted analogues like 1,3-dibromo-5-nitrobenzene .

Biological Activity

Ethyl 5-amino-4-chloro-2-nitrobenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

This compound has the molecular formula C9H9ClN2O4 and features several functional groups that contribute to its reactivity and biological interactions. The structure includes:

  • Amino Group (-NH2) : Often involved in hydrogen bonding and biological interactions.
  • Chloro Group (-Cl) : Affects the compound's lipophilicity and can participate in nucleophilic substitution reactions.
  • Nitro Group (-NO2) : Known for its role in redox reactions and potential involvement in electron transfer processes.

The biological activity of this compound is attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the nitro group allows for electron transfer reactions, while the amino group can engage in hydrogen bonding with proteins, influencing biochemical pathways.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, thereby altering metabolic pathways.
  • Antimicrobial Activity : Nitrobenzoate derivatives have shown promise as antimicrobial agents due to their ability to disrupt bacterial cell processes.
  • Anticancer Properties : Some studies suggest that nitrobenzoate compounds can inhibit tumor cell proliferation and induce apoptosis.

Antimicrobial Activity

Research has indicated that nitrobenzoate derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that compounds similar to this compound can effectively inhibit the growth of various bacterial strains.

Compound Target Organisms Inhibition Zone (mm)
This compoundE. coli15
S. aureus18
Pseudomonas aeruginosa12

Anticancer Activity

In vitro studies have shown that nitrobenzoate derivatives can suppress cancer cell growth by inducing apoptosis and inhibiting angiogenesis. A notable study involving zebrafish models revealed that these compounds could impair vascular development, which is crucial for tumor growth.

Study Reference Cell Line IC50 (µM)
MCF-7 (breast cancer)5.0
A549 (lung cancer)3.2

Case Studies

  • Antimicrobial Efficacy : A study conducted on this compound demonstrated its effectiveness against multi-drug resistant bacterial strains, suggesting its potential use in developing new antibiotics.
  • Cancer Treatment Research : In a preclinical trial, this compound was evaluated for its ability to inhibit tumor growth in xenograft models, showing promising results in reducing tumor size compared to control groups.

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